molecular formula C11H9NO3S B1393138 Methyl 4-(2-Thiazolyloxy)benzolate CAS No. 1189999-01-6

Methyl 4-(2-Thiazolyloxy)benzolate

Cat. No.: B1393138
CAS No.: 1189999-01-6
M. Wt: 235.26 g/mol
InChI Key: GTAGKPHKKIJCSI-UHFFFAOYSA-N
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Description

Methyl 4-(2-Thiazolyloxy)benzolate is an organic compound with the molecular formula C11H9NO3S It features a thiazole ring attached to a benzene ring through an ether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-Thiazolyloxy)benzolate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid methyl ester+2-ChlorothiazoleK2CO3,DMF,RefluxMethyl 4-(2-Thiazolyloxy)benzolate\text{4-Hydroxybenzoic acid methyl ester} + \text{2-Chlorothiazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Hydroxybenzoic acid methyl ester+2-ChlorothiazoleK2​CO3​,DMF,Reflux​Methyl 4-(2-Thiazolyloxy)benzolate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-(2-Thiazolyloxy)benzolate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Thiazolyloxy)benzolate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

    Methyl 4-(2-Benzothiazolyloxy)benzoate: Similar structure but with a benzothiazole ring.

    Methyl 4-(2-Oxazolyl)benzoate: Contains an oxazole ring instead of a thiazole ring.

    Methyl 4-(2-Imidazolyloxy)benzoate: Features an imidazole ring.

Uniqueness: Methyl 4-(2-Thiazolyloxy)benzolate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring’s sulfur atom can engage in specific interactions that are not possible with other heterocycles like oxazole or imidazole.

Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-14-10(13)8-2-4-9(5-3-8)15-11-12-6-7-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGKPHKKIJCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674281
Record name Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189999-01-6
Record name Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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